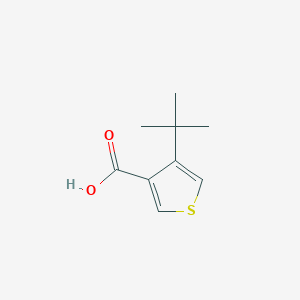

4-Tert-butylthiophene-3-carboxylic acid

Description

Contextual Significance of Thiophene (B33073) Carboxylic Acid Derivatives in Heterocyclic Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. The incorporation of a carboxylic acid group onto the thiophene ring introduces a versatile functional handle for further chemical modifications, such as amidation and esterification, enabling the synthesis of a diverse array of derivatives. These derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In materials science, thiophene-based compounds are integral to the development of organic semiconductors, conducting polymers, and dye-sensitized solar cells.

Distinctive Structural Features and Chemical Reactivity Potential of the 4-Tert-butylthiophene-3-carboxylic Acid Scaffold

The structure of this compound is distinguished by the presence of a bulky tert-butyl group at the 4-position and a carboxylic acid group at the 3-position of the thiophene ring. This specific arrangement has profound implications for its chemical behavior.

The tert-butyl group, with its significant steric hindrance, can influence the molecule's conformation and reactivity. It can shield adjacent positions on the thiophene ring from chemical attack, thereby directing reactions to other sites. This steric effect can also impact the solid-state packing of the molecule, which is a critical factor in the performance of organic electronic materials.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Thiophene ring |

| Functional Group 1 | Carboxylic acid at position 3 |

| Functional Group 2 | Tert-butyl group at position 4 |

| Key Attributes | Steric hindrance from the tert-butyl group, reactivity of the carboxylic acid group |

Overview of Research Trajectories in Thiophene-Based Systems and the Role of Alkyl Substituents

Research into thiophene-based systems is a vibrant and rapidly evolving field. A significant area of focus is the systematic investigation of how different substituents impact the properties of the thiophene core. Alkyl substituents, in particular, are known to have a substantial effect on the electronic and physical properties of thiophene derivatives.

The introduction of alkyl groups can enhance the solubility of thiophene-based polymers, making them more processable for applications in organic electronics. The size and position of the alkyl group can also influence the molecular packing and, consequently, the charge transport properties of these materials. For instance, the bulky nature of a tert-butyl group can disrupt π-π stacking in some contexts, while in others, it can lead to well-defined, albeit different, packing motifs. This modulation of intermolecular interactions is a key strategy in the design of high-performance organic semiconductors.

Interdisciplinary Relevance and Potential Research Avenues for this compound

The unique combination of a sterically demanding tert-butyl group and a reactive carboxylic acid moiety on a thiophene scaffold suggests a number of promising research avenues for this compound.

In medicinal chemistry , this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, which are critical parameters in drug design. Derivatives of 4-arylthiophene-3-carboxylic acid have been identified as inhibitors of the ANO1 chloride channel, suggesting potential applications in analgesia. nih.gov Further exploration of this compound derivatives could lead to the discovery of new drug candidates with improved pharmacological profiles.

In materials science , the compound could be utilized in the development of new organic electronic materials. The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces, such as metal oxides in dye-sensitized solar cells. The steric influence of the tert-butyl group could be exploited to control the morphology and electronic properties of thin films. Research on 4-substituted thiophene-based azo dyes has shown that the nature of the substituent at the 4-position significantly affects the charge transfer characteristics and performance in dye-sensitized solar cells and non-linear optical materials. rsc.org

The following table outlines potential research directions for this compound.

| Research Area | Potential Application/Study |

| Medicinal Chemistry | Synthesis of novel enzyme inhibitors, exploration of analgesic properties. |

| Materials Science | Development of organic semiconductors, design of new dyes for solar cells. |

| Synthetic Chemistry | Investigation of its reactivity in various organic transformations. |

While specific experimental data on this compound remains limited in publicly accessible literature, its structural features and the broader context of thiophene chemistry strongly suggest that it is a compound worthy of further investigation. Future research will undoubtedly uncover the full extent of its scientific and technological potential.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)7-5-12-4-6(7)8(10)11/h4-5H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUMUZKILMIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495814-93-1 | |

| Record name | 4-tert-butylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Tert Butylthiophene 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis of 4-tert-butylthiophene-3-carboxylic acid reveals several potential disconnection points, leading to two primary strategic approaches. These strategies are dictated by whether the thiophene (B33073) core is pre-formed and functionalized or constructed from acyclic precursors with the desired substitution pattern already incorporated.

Strategy A: Functionalization of a Pre-formed Thiophene Ring

This common approach involves disconnecting the substituents from the thiophene ring. The most logical disconnections are at the carbon-carboxyl and carbon-tert-butyl bonds.

C—COOH Bond Disconnection: This disconnection points to a 4-tert-butylthienyl anion equivalent (e.g., a lithiated or Grignard species) and a carbon dioxide electrophile. This suggests a final carboxylation step.

C—C(CH₃)₃ Bond Disconnection: This leads back to 3-carboxythiophene and a tert-butyl cation equivalent. This implies an electrophilic alkylation (e.g., Friedel-Crafts) on a thiophene already bearing the carboxylic acid group.

Following this pathway, a plausible forward synthesis would begin with 3-tert-butylthiophene (B158951) as a key intermediate. This intermediate simplifies the challenge to the regioselective introduction of a carboxylic acid at the 3-position.

Strategy B: Thiophene Ring Construction (Cyclization)

This strategy involves disconnecting the C-S and C-C bonds that form the heterocyclic ring itself. This approach is powerful for controlling regiochemistry, as the substitution pattern is set by the choice of the acyclic starting materials. Disconnecting the ring can lead to precursors suitable for established thiophene syntheses, such as the Fiesselmann or Gewald reactions, although modifications would be necessary to achieve the specific 3,4-substitution pattern. For instance, a disconnection might lead to a substituted acetylene (B1199291) and a thioglycolic acid derivative, key components in the Fiesselmann synthesis. wikipedia.org

Regioselective Synthesis of Thiophene Ring Systems Bearing Tert-butyl and Carboxylic Acid Functionalities

Achieving the desired 3,4-disubstitution on a thiophene ring is a significant challenge due to the high reactivity of the 2- and 5-positions towards many electrophiles. Therefore, regiocontrol is the paramount consideration in any synthetic approach.

Direct Functionalization Approaches for Thiophene Precursors

Direct functionalization typically begins with a readily available thiophene or a simple substituted derivative. A key intermediate in this approach is 3-tert-butylthiophene. ontosight.ai The synthesis of this precursor is often achieved via Friedel-Crafts alkylation of thiophene with tert-butyl chloride, though this can produce a mixture of 2- and 3-substituted isomers. ontosight.ai

Once 3-tert-butylthiophene is obtained, the primary challenge is the introduction of the carboxylic acid group at the 3-position. Standard electrophilic substitution methods are unsuitable as they would preferentially occur at the vacant and highly activated 2- or 5-positions. Therefore, more advanced methods like directed metalation are required, as discussed in section 2.4.

An alternative direct approach involves the direct C-H carboxylation of thiophene using CO2 in a specialized carbonate/carboxylate medium. mdpi.com However, this method typically yields thiophene-2-carboxylate, and achieving 3,4-disubstitution would require a substrate where the 2- and 5-positions are blocked, and the directing effects favor the desired positions. mdpi.com

Cyclization Reactions for Thiophene Ring Formation with Controlled Substitution

Cyclization reactions offer a robust alternative for constructing the thiophene ring with predefined regiochemistry.

Fiesselmann Thiophene Synthesis: This method involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.orgcore.ac.uk While powerful for generating substituted thiophenes, the classic Fiesselmann reaction typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org Adapting this methodology to produce a 4-tert-butyl-3-carboxylic acid structure would require non-standard precursors, specifically a β-tert-butyl substituted acetylenic ester, and would still likely place the carboxyl group at the 2-position, making it unsuitable without significant modification.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent condensation of a ketone, an active nitrile, and elemental sulfur, typically yielding 2-aminothiophenes. researchgate.netarkat-usa.orgresearchgate.net While highly versatile for creating polysubstituted thiophenes, the resulting 2-amino group would necessitate subsequent deamination and functionalization steps, adding complexity to the synthesis. organic-chemistry.orgmdpi.com

Intermolecular Cycloaddition–Cycloreversion: More advanced and highly regiospecific methods have been developed, such as the intermolecular cycloaddition–cycloreversion between a disubstituted acetylene and a thiazole. This procedure has been successfully used to synthesize various 3,4-disubstituted thiophenes, offering a potential, albeit complex, route to the target scaffold. rsc.org

Introduction of the Tert-butyl Group: Steric Considerations and Mechanistic Insights

The introduction of the sterically demanding tert-butyl group is a critical step that significantly influences the regiochemical outcome of the synthesis. The most common method for this is the Friedel-Crafts alkylation of a thiophene precursor.

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride, polarizes the tert-butyl chloride, generating a tert-butyl carbocation or a highly polarized complex. ontosight.ai This electrophile is then attacked by the π-electron system of the thiophene ring.

A key challenge in this reaction is controlling the position of substitution. Thiophene is highly activated, and substitution typically occurs at the C2 position. However, the large steric bulk of the tert-butyl group can disfavor attack at the C2 position, which is adjacent to the sulfur atom, leading to a significant proportion of the C3-substituted product, 3-tert-butylthiophene. ontosight.ai Reaction conditions can be optimized to favor the desired isomer.

| Parameter | Condition | Rationale |

| Catalyst | AlCl₃, SnCl₄, etc. | Generates the tert-butyl electrophile. |

| Solvent | Dichloromethane, Nitrobenzene | Affects catalyst activity and solubility. |

| Temperature | Low to moderate | Can influence the kinetic vs. thermodynamic product ratio. |

| Reactant Ratio | Control of thiophene:t-BuCl ratio | Can minimize polysubstitution. |

Table 1: Typical parameters for the Friedel-Crafts tert-butylation of thiophene.

The steric hindrance imparted by the tert-butyl group, once installed, plays a crucial role in subsequent reactions. It can sterically block adjacent positions, potentially influencing the regioselectivity of further functionalization steps.

Carboxylation Strategies for the Thiophene Core

Introducing the carboxylic acid group at the C3 position, especially when a substituent is already present at C4, requires a highly regioselective strategy that overcomes the natural reactivity of the thiophene ring.

Directed Ortho-Metalation and Subsequent Carbon Dioxide Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and functionalization of aromatic and heterocyclic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. scribd.comuwindsor.cabaranlab.org

In the context of synthesizing this compound, a direct DoM approach on 3-tert-butylthiophene is not feasible, as the tert-butyl group is not a DMG. A more viable strategy involves a halogen-metal exchange. This multi-step process provides precise regiochemical control.

Halogenation of Intermediate: The synthesis would begin with an appropriate precursor, such as 4-tert-butyl-3-bromothiophene.

Lithium-Halogen Exchange: This key intermediate is treated with a strong organolithium base, typically n-butyllithium or sec-butyllithium (B1581126), at low temperatures (e.g., -78 °C). The organolithium reagent preferentially undergoes a rapid halogen-metal exchange rather than deprotonation of other ring protons, generating a specific 4-tert-butyl-3-lithiothiophene species. beilstein-journals.org

Carbon Dioxide Quenching: The highly reactive thienyllithium intermediate is then quenched by adding an electrophile. For carboxylation, solid carbon dioxide (dry ice) is used. The nucleophilic lithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

Acidic Workup: A final aqueous acid workup protonates the carboxylate salt to yield the desired this compound.

This lithium-halogen exchange followed by carboxylation is one of the most reliable and regioselective methods for installing a carboxylic acid group at a specific, otherwise unreactive, position on the thiophene ring. beilstein-journals.org

| Step | Reagents & Conditions | Purpose |

| 1. Lithium-Halogen Exchange | Precursor: 4-tert-butyl-3-bromothiophene; Reagent: n-BuLi or sec-BuLi; Solvent: Anhydrous THF or Et₂O; Temp: -78 °C | Regioselective formation of the 3-lithiothiophene intermediate. |

| 2. Carboxylation | Reagent: Solid CO₂ (Dry Ice) | Introduction of the carboxyl group by quenching the organolithium species. |

| 3. Workup | Reagent: Aqueous HCl or H₂SO₄ | Protonation of the lithium carboxylate salt to yield the final carboxylic acid. |

Table 2: General reaction conditions for carboxylation via lithium-halogen exchange.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation has emerged as a powerful tool for the direct and efficient synthesis of carboxylic acids from organic halides. In the context of this compound, this methodology typically involves the carbonylation of a 3-halo-4-tert-butylthiophene precursor. The reaction proceeds via a catalytic cycle that includes oxidative addition of the palladium(0) complex to the carbon-halogen bond, subsequent insertion of carbon monoxide (CO) into the palladium-carbon bond to form a palladium-acyl complex, and finally, nucleophilic attack by water or a hydroxide (B78521) source to yield the carboxylic acid and regenerate the active palladium(0) catalyst.

The choice of catalyst, ligands, base, solvent, and reaction conditions is crucial for achieving high yields and selectivity. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The use of phosphine (B1218219) ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), is often necessary to stabilize the palladium catalyst and promote the desired reactivity. beilstein-journals.org

Table 1: Key Parameters in Palladium-Catalyzed Carbonylation of Substituted Thiophenes

| Parameter | Description | Typical Examples |

| Palladium Source | The source of the active palladium catalyst. | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | PPh₃, dppp, Xantphos |

| Carbon Monoxide (CO) Source | The source of the carbonyl group. | CO gas, Mo(CO)₆ |

| Base | Neutralizes the acid generated during the reaction and can influence the catalytic cycle. | Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate and selectivity. | Toluene, Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN) |

| Temperature | Typically elevated to facilitate the reaction. | 80-120 °C |

| Pressure | CO pressure can influence the reaction rate and efficiency. | 1-50 atm |

For instance, the carbonylation of 2,4-dibromo-3-methylthiophene (B6597321) to the corresponding carboxylic acid has been achieved using a palladium catalyst with the chelating diphosphine ligand DPPP. beilstein-journals.org While specific data for the 4-tert-butyl analogue is not extensively reported in readily available literature, the principles of this transformation are directly applicable. Optimization of parameters such as CO pressure, temperature, and catalyst loading is essential to maximize the yield of this compound and minimize the formation of byproducts.

Comparative Analysis of Synthetic Efficiencies and Yield Optimization

The synthesis of this compound can be approached through various routes, with palladium-catalyzed carbonylation and lithiation/carboxylation being two prominent methods. A comparative analysis of these methods is crucial for selecting the most efficient and scalable route.

The lithiation/carboxylation route typically involves the deprotonation of a 3-halo-4-tert-butylthiophene or 4-tert-butylthiophene itself at a specific position using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide (in the form of dry ice or CO₂ gas) to form the carboxylic acid upon acidic workup. This method is often effective but can suffer from issues with regioselectivity, especially with substrates that have multiple reactive sites.

Palladium-catalyzed carbonylation , as discussed previously, offers a more direct route from a halogenated precursor. This method often exhibits higher functional group tolerance and can be more regioselective.

Table 2: Comparative Analysis of Synthetic Routes to Substituted Thiophene-3-Carboxylic Acids

| Feature | Lithiation/Carboxylation | Palladium-Catalyzed Carbonylation |

| Starting Material | Halogenated or non-halogenated thiophene | Halogenated thiophene |

| Key Reagents | Organolithium base, Carbon Dioxide | Palladium catalyst, Ligand, Carbon Monoxide, Base |

| Regioselectivity | Can be challenging to control | Generally high, directed by the position of the halide |

| Functional Group Tolerance | Limited, sensitive to acidic protons and electrophilic groups | Generally broader |

| Reaction Conditions | Typically low temperatures (e.g., -78 °C) | Elevated temperatures and pressures |

| Potential Yields | Variable, dependent on substrate and conditions | Can be high with proper optimization |

| Scalability | Can be challenging due to cryogenic conditions and handling of organolithiums | More amenable to large-scale production |

Yield optimization is a critical aspect of process development. For the palladium-catalyzed carbonylation, this involves screening different combinations of palladium precursors, ligands, bases, and solvents. The use of high-throughput experimentation can significantly accelerate this process. For the lithiation route, optimization would focus on the choice of the organolithium reagent, reaction temperature, and the method of CO₂ addition to maximize the carboxylation efficiency and minimize side reactions. A novel approach to thiophene-3-carboxylates involves the cycloaddition of 3-mercapto-2-butanone (B1585005) with an acrylate (B77674) followed by acid-catalyzed aromatization, which has been shown to be efficient in a multi-step synthesis. researchgate.net

Sustainable Synthetic Approaches and Green Chemistry Principles in Scalable Production

The principles of green chemistry are increasingly important in the chemical industry, aiming to design processes that are environmentally benign and economically viable. The scalable production of this compound can be made more sustainable by incorporating these principles.

Atom Economy: This metric assesses the efficiency of a reaction in converting reactants to the desired product. imist.ma Palladium-catalyzed carbonylation, when optimized, can exhibit good atom economy as the main byproduct is a salt derived from the base and the halide. In contrast, reactions involving stoichiometric reagents, such as some protection/deprotection steps that might be necessary in other synthetic routes, would have lower atom economy.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research has focused on identifying and utilizing greener alternatives. For palladium-catalyzed carbonylations, the use of bio-based solvents such as limonene (B3431351) and p-cymene (B1678584) has been explored. unibo.it Water can also be a green solvent for certain palladium-catalyzed reactions, offering advantages in terms of safety and environmental impact.

Catalyst Recycling: Palladium is a precious and costly metal. Therefore, the ability to recover and reuse the catalyst is a key aspect of a sustainable process. Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or immobilized homogeneous catalysts can be more easily separated from the reaction mixture and recycled, reducing both cost and environmental burden. beilstein-journals.org Research into recyclable palladium-complexed dendrimers supported on silica (B1680970) has shown promise for intramolecular carbonylation reactions.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce energy consumption. Microwave-assisted synthesis is one technique that can sometimes accelerate reactions and reduce energy requirements.

Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is not yet well-established, the broader field of thiophene synthesis is exploring bio-based starting materials. researchgate.net

By systematically applying these green chemistry principles, the large-scale production of this compound can be made more sustainable and cost-effective.

Purification and Isolation Techniques for Academic and Preparative Scale

The purification of this compound is a critical step to obtain the compound in high purity, which is essential for its subsequent applications. The choice of purification technique depends on the scale of the synthesis and the nature of the impurities.

Recrystallization: This is a common and effective method for purifying solid compounds on both academic and preparative scales. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be highly soluble or insoluble at all temperatures. rochester.edu For carboxylic acids, which are often crystalline solids, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures such as ethanol/water or hexane/ethyl acetate. reddit.compitt.edu The process involves dissolving the crude product in a minimal amount of hot solvent, filtering to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Acid-Base Extraction: As a carboxylic acid, this compound can be effectively purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and dissolve in the aqueous layer as its carboxylate salt, while non-acidic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

Chromatography: For small-scale purification or for separating mixtures of closely related isomers, chromatographic techniques are often employed.

Column Chromatography: Silica gel column chromatography can be used, although the acidic nature of the compound can sometimes lead to tailing. Using a mobile phase containing a small amount of a polar, acidic solvent like acetic acid can help to mitigate this issue.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique. Reversed-phase columns are typically used for the separation of carboxylic acids, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. researchgate.net HPLC methods have been developed for the analysis of similar thiophenecarboxylic acid derivatives in various matrices.

The choice of purification method will ultimately depend on the specific impurities present, the desired final purity, and the scale of the operation. A combination of these techniques may be necessary to achieve the required level of purity for demanding applications.

Sophisticated Spectroscopic and Structural Elucidation Beyond Basic Compound Identification

High-Resolution Vibrational Spectroscopy (FT-IR and Raman) for Conformational Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy provides critical information on the functional groups and bonding arrangements within 4-tert-butylthiophene-3-carboxylic acid. The spectra are dominated by features of the carboxylic acid, the tert-butyl group, and the substituted thiophene (B33073) ring.

In the solid state and concentrated solutions, carboxylic acids typically exist as centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds. nih.govyoutube.com This dimerization significantly influences the vibrational frequencies, most notably that of the hydroxyl (O-H) and carbonyl (C=O) stretching modes. orgchemboulder.com

O-H Stretching: The O-H stretch of the carboxylic acid is one of the most characteristic bands in the infrared spectrum. Due to strong hydrogen bonding in the dimeric form, this vibration appears as a very broad and intense absorption band in the 3300-2500 cm⁻¹ region, often superimposed on the sharper C-H stretching bands. orgchemboulder.com

C-H Stretching: Sharp bands corresponding to the C-H stretching of the tert-butyl group are expected around 2960-2870 cm⁻¹, while the aromatic C-H stretch of the thiophene ring appears at higher wavenumbers, typically above 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The C=O stretching vibration of a dimerized carboxylic acid is observed as a strong, sharp band typically between 1720 and 1680 cm⁻¹. orgchemboulder.com The frequency is lower than that of a monomeric carboxylic acid due to the weakening of the C=O bond through hydrogen bonding. ias.ac.in

C-O Stretching and O-H Bending: The spectrum also contains coupled vibrations involving C-O stretching and O-H in-plane bending, which appear in the 1440-1210 cm⁻¹ region. orgchemboulder.com

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands, including C=C stretching vibrations around 1530-1350 cm⁻¹ and C-S stretching modes, which have been identified for related compounds in the 850-640 cm⁻¹ range. iosrjournals.org

Raman spectroscopy complements FT-IR, particularly for the non-polar C=C and C-S bonds of the thiophene ring, which often yield strong Raman signals. The C=O stretch is also typically strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad | Characteristic of carboxylic acid dimers. |

| C-H stretch (aromatic) | ~3100 | Medium | From the thiophene ring. |

| C-H stretch (tert-butyl) | 2960 - 2870 | Strong, Sharp | Asymmetric and symmetric stretches. |

| C=O stretch (dimer) | 1720 - 1680 | Very Strong | Lower frequency due to H-bonding. |

| C=C stretch (ring) | 1530 - 1350 | Medium-Strong | Multiple bands from the thiophene ring. |

| C-O stretch / O-H bend | 1440 - 1210 | Strong | Coupled modes. |

| C-S stretch (ring) | 850 - 640 | Medium-Weak | Characteristic of the thiophene moiety. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Intermolecular Interactions and Solution-State Dynamics (e.g., NOESY, DOSY)

While standard ¹H and ¹³C NMR confirm the covalent structure, advanced NMR techniques can probe through-space interactions and dynamic processes in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close in space, irrespective of whether they are connected by bonds. For this compound, a NOESY experiment could reveal:

Conformational Preferences: Correlations between the protons of the bulky tert-butyl group and the lone proton on the thiophene ring (at position 5) would provide insight into the preferred rotational orientation of the tert-butyl group relative to the thiophene plane.

Intermolecular Interactions: At higher concentrations, NOE correlations between protons of different molecules could provide direct evidence for self-association, such as the formation of dimers or larger aggregates. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. manchester.ac.ukucsb.edu A DOSY experiment on this compound could:

Probe Self-Association: If the molecule forms dimers or oligomers in solution, these larger species will diffuse more slowly than the monomer. A DOSY experiment would show the signals of all protons belonging to the associated species aligned at a single, smaller diffusion coefficient value compared to that expected for the monomer. nih.gov This allows for the characterization of aggregation phenomena as a function of concentration or solvent.

| Technique | Information Gained | Expected Observation |

|---|---|---|

| NOESY | Through-space proximities, conformation | Cross-peaks between tert-butyl protons and the thiophene H-5 proton. |

| DOSY | Self-association, hydrodynamic radius | A single diffusion coefficient that decreases with increasing concentration, indicating dimer/oligomer formation. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Packing Arrangements

The dominant interactions governing the crystal packing would be the strong O-H···O hydrogen bonds between the carboxylic acid groups. This interaction leads to the formation of centrosymmetric dimers, a ubiquitous packing motif for carboxylic acids. nih.govnih.gov Within this dimer, the two thiophene rings would be co-planar. The bulky tert-butyl groups would then dictate how these dimeric units pack into the three-dimensional lattice, likely arranging to minimize steric hindrance.

A common phenomenon in the crystal structures of thiophene-3-carbonyl derivatives is "ring-flip" disorder, where the thiophene ring can occupy two positions related by a 180° rotation. researchgate.net It is plausible that this compound could also exhibit this type of disorder in its crystal structure.

| Structural Feature | Description | Reference Compound |

|---|---|---|

| Primary Supramolecular Motif | Centrosymmetric dimer formed by O-H···O hydrogen bonds between carboxylic acid groups. | Thiophene-3-carboxylic acid researchgate.net |

| Molecular Geometry | The carboxylic acid group would be nearly co-planar with the thiophene ring to maximize conjugation. | 5-(Methoxycarbonyl)thiophene-2-carboxylic acid nih.gov |

| Potential for Disorder | The thiophene ring may exhibit 180° rotational disorder ("ring-flip"). | Thiophene-3-carbonyl derivatives researchgate.net |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These techniques are exclusively used for chiral molecules, which are molecules that are non-superimposable on their mirror image.

The parent compound, this compound, is achiral and therefore does not exhibit any chiroptical properties. Its CD spectrum would be silent. However, if a chiral center were introduced into the molecule, for example by derivatizing the carboxylic acid with a chiral alcohol or amine, the resulting diastereomers or enantiomers would be chiroptically active. tandfonline.comtandfonline.com CD spectroscopy would then become an essential tool for confirming the synthesis of a chiral derivative and determining its enantiomeric excess or purity.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Bonding Characterization

Photoelectron spectroscopy (PES) probes the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons.

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to ionize core-level electrons, providing information about the elemental composition and chemical environment of atoms. For this compound, XPS would provide:

Elemental Signature: Distinct peaks for the core levels of Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p) would be observed.

Chemical State Analysis: High-resolution scans of each core level would reveal subtle shifts in binding energy due to different chemical environments. For example, the C 1s spectrum could be deconvoluted into components for the tert-butyl carbons, the thiophene ring carbons, and the carboxyl carbon. The O 1s spectrum would distinguish between the carbonyl (C=O) and hydroxyl (C-O-H) oxygen atoms. The S 2p peak is a unique signature for the thiophene ring. uhasselt.be

Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe the valence molecular orbitals. The resulting spectrum provides a direct measurement of the ionization energies and insight into the energies of the highest occupied molecular orbital (HOMO) and other valence orbitals, which are crucial for understanding the compound's potential in electronic applications. researchgate.netias.ac.in

| Technique | Core/Valence Level | Information Obtained |

|---|---|---|

| XPS | C 1s | Distinction between alkyl, aromatic, and carboxyl carbons. |

| O 1s | Distinction between C=O and C-O-H oxygens. | |

| S 2p | Signature of the thiophene ring sulfur atom. | |

| UPS | Valence Orbitals | Determination of HOMO energy and ionization potential. |

Thermal Analysis (TGA, DSC) for Phase Transitions and Thermal Stability in Material Applications

Thermal analysis techniques are vital for assessing the stability and phase behavior of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would be expected to show:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature and enthalpy of this transition are key indicators of purity and crystal packing efficiency.

Phase Transitions: Possible solid-solid phase transitions (polymorphism) would appear as smaller endothermic or exothermic events before the melting point. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine thermal stability and decomposition profiles. For this compound, a TGA curve would likely show a multi-step decomposition process: researchgate.netresearchgate.net

Initial Stability: A flat region at lower temperatures indicating the thermal stability range of the compound.

Decomposition Steps: The onset of mass loss would signify the beginning of decomposition. The decomposition may occur in distinct steps, potentially corresponding to the sequential loss of the carboxylic acid group, the tert-butyl group, and finally the fragmentation of the thiophene ring. Copolymers containing thiophene-acetic acid units show an initial weight loss corresponding to the degradation of the side-chain. researchgate.net

| Technique | Event | Expected Observation |

|---|---|---|

| DSC | Melting | Sharp endothermic peak defining the melting point (Tₘ). |

| Boiling/Decomposition | Broad endotherm following melting, corresponding to vaporization or decomposition. | |

| TGA | Thermal Stability | A plateau in mass up to the decomposition temperature. |

| Decomposition | Multi-step mass loss, likely initiated by loss of the carboxylic acid and/or tert-butyl groups. |

In Depth Chemical Reactivity and Mechanistic Investigations of 4 Tert Butylthiophene 3 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate. pearson.com The regiochemical outcome of such reactions on 4-tert-butylthiophene-3-carboxylic acid is dictated by the combined electronic and steric effects of the tert-butyl and carboxylic acid substituents.

Regioselectivity Driven by Substituent Effects (Tert-butyl and Carboxylic Acid)

The orientation of incoming electrophiles is a consequence of the directing effects of the existing groups on the aromatic ring. In this molecule, both the tert-butyl group at the C4 position and the carboxylic acid group at the C3 position influence the position of substitution.

Tert-butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is an activating group. It donates electron density to the thiophene ring primarily through an inductive effect. stackexchange.com Activating groups are known to direct incoming electrophiles to the ortho and para positions. stackexchange.comyoutube.com Relative to its position at C4, the ortho positions are C3 and C5. Since C3 is already substituted, the tert-butyl group strongly directs electrophilic attack to the C5 position. The bulky nature of the tert-butyl group can also introduce steric hindrance, which would typically disfavor substitution at an adjacent position. stackexchange.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group due to its electron-withdrawing nature, which pulls electron density from the ring through both inductive and resonance effects. Deactivating groups generally act as meta-directors. libretexts.org In the context of the thiophene ring, with the carboxyl group at C3, the meta-directing influence would favor substitution at the C5 position, while deactivating the C2 and C4 positions.

Combined Influence: The directing effects of both substituents converge to strongly favor electrophilic substitution at the C5 position. The activating, ortho-directing tert-butyl group and the deactivating, meta-directing carboxylic acid group both steer the incoming electrophile to the same available carbon. Substitution at the C2 position is electronically disfavored by the adjacent electron-withdrawing carboxyl group. Consequently, reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to yield the 5-substituted product with high regioselectivity. rsc.orgmasterorganicchemistry.comwikipedia.org

| Position | Effect of C4-Tert-butyl Group (Activating, o,p-Director) | Effect of C3-Carboxylic Acid Group (Deactivating, m-Director) | Combined Outcome |

|---|---|---|---|

| C2 | Weakly Influenced (meta-position) | Strongly Deactivated (ortho-position) | Highly Disfavored |

| C5 | Strongly Activated (ortho-position) | Favored (meta-position) | Highly Favored |

Influence of Acidic Catalysis and Reaction Conditions on Pathway Selectivity

Most electrophilic aromatic substitution reactions require an acid catalyst to generate a sufficiently potent electrophile. masterorganicchemistry.comwikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield without promoting undesirable side reactions.

Strong Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), are commonly used in Friedel-Crafts reactions, while strong Brønsted acids like sulfuric acid (H₂SO₄) are used for nitration and sulfonation. masterorganicchemistry.com For thiophene-containing systems, which are sensitive to acid-induced polymerization, milder catalysts or carefully controlled conditions are often necessary. The reaction rate and selectivity can be fine-tuned by adjusting temperature, solvent, and catalyst concentration. For instance, performing halogenations in less polar solvents can enhance selectivity. Given the strong directing influence towards the C5 position in this compound, harsh conditions are generally not required to achieve high regioselectivity. The primary challenge is to ensure the reaction proceeds at a reasonable rate without causing degradation of the starting material.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide range of other functionalities.

Esterification Reactions: Kinetics, Thermodynamics, and Catalyst Development

Esterification is a fundamental transformation of carboxylic acids. The most common method, Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgchemistrysteps.com

Kinetics and Thermodynamics: Fischer esterification is a reversible, equilibrium-controlled process. masterorganicchemistry.com The reaction is typically exothermic. scienceready.com.au To achieve high yields of the ester, the equilibrium must be shifted to the product side. This is commonly accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction. chemistrysteps.commasterorganicchemistry.comscienceready.com.au The kinetics of the reaction are influenced by temperature, the concentration of the reactants, and the catalyst. scienceready.com.au The presence of the bulky tert-butyl group adjacent to the carboxylic acid in this compound may introduce steric hindrance, potentially slowing the reaction rate compared to unhindered acids.

Catalyst Development: While strong mineral acids like H₂SO₄ are traditional catalysts, a variety of modern catalysts have been developed to improve yields, reduce side reactions, and enable esterification under milder conditions, which is particularly important for sterically hindered substrates. organic-chemistry.orgscienceready.com.au These include Lewis acids, solid-supported acid resins, and other specialized reagents. google.comresearchgate.net

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Brønsted Acids | H₂SO₄, p-Toluenesulfonic acid (p-TsOH) | Inexpensive and effective for simple substrates. organic-chemistry.org |

| Lewis Acids | Ti(IV) alkoxides, Zr(IV) salts, FeCl₃ | High activity, sometimes under milder conditions. acs.orgmdpi.com |

| Solid-Supported Acids | Nafion, Amberlyst, Sulfonated Resins | Easy separation and catalyst recycling. researchgate.net |

| Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB) | Useful for reactions with immiscible phases. mdpi.com |

Amidation Reactions: Coupling Reagents and Stereochemical Control

The direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures. Therefore, the synthesis is typically achieved by activating the carboxylic acid with a coupling reagent. iris-biotech.dechimia.ch This is a cornerstone reaction in medicinal chemistry and peptide synthesis. researchgate.net

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of reagent can be critical when dealing with sterically hindered substrates or electron-deficient amines. chimia.chrsc.org

Stereochemical Control: While this compound is achiral, stereochemical control is a paramount concern in amide bond formation when chiral amino acids are involved. Coupling reagents and additives (like 1-hydroxybenzotriazole, HOBt) are designed to form activated intermediates that react rapidly with the amine, minimizing the time available for side reactions like oxazolone (B7731731) formation, which can lead to racemization. uni-kiel.de Reagents like HATU are known for their high efficiency and low rates of racemization. uni-kiel.dersc.org

| Reagent Class | Acronym | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Forms insoluble urea (B33335) byproduct, useful in solution-phase. iris-biotech.de |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea byproduct, easily removed by extraction. iris-biotech.de | |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly effective but forms carcinogenic HMPA byproduct. bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Non-toxic alternative to BOP with similar reactivity. bachem.com | |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used in solid-phase peptide synthesis. sigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, excellent for hindered couplings with low racemization. rsc.orgsigmaaldrich.com |

Formation and Reactivity of Acid Halides and Anhydrides

To further increase the acylating potential of the carboxylic acid, it can be converted into more reactive derivatives such as acid halides and anhydrides. These compounds react readily with a wide range of nucleophiles under mild conditions.

Formation of Acid Halides: Acid chlorides are the most common acid halides and are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). blogspot.comcommonorganicchemistry.com Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is particularly effective as its byproducts (CO, CO₂, HCl) are all gaseous. blogspot.comyoutube.com This method is suitable for preparing acid chlorides under relatively neutral conditions. acs.org

Formation of Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often using a dehydrating agent like phosphorus pentoxide or by reacting an acid chloride with a carboxylate salt. nih.govlibretexts.org Mixed anhydrides can also be prepared and are useful intermediates in esterification and amidation reactions. tcichemicals.com

Reactivity: Acid halides and anhydrides are potent electrophiles. The carbonyl carbon is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the halogen or carboxylate leaving group. They react rapidly with alcohols to form esters and with amines to form amides, often without the need for a catalyst, although a non-nucleophilic base like pyridine (B92270) is frequently added to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Metalation and Lithiation Reactions for Further Derivatization

Metalation, particularly lithiation, is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, these reactions proceed with high regioselectivity, governed by the directing effect of the carboxylate group.

The primary mechanism at play is Directed ortho Metalation (DoM). organic-chemistry.orgwikipedia.org The process begins with the deprotonation of the acidic carboxylic acid proton by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to form a lithium carboxylate. This carboxylate group then acts as a Directed Metalation Group (DMG), coordinating to the lithium cation of another equivalent of the organolithium reagent. baranlab.org This coordination brings the base into proximity with the C-2 proton, the closest ortho position, facilitating its abstraction over the C-5 proton. uwindsor.caunblog.fr

The bulky tert-butyl group at the C-4 position further reinforces this regioselectivity. Steric hindrance makes the C-5 position less accessible to the organolithium base, thereby strongly favoring deprotonation at the C-2 position. The resulting dilithiated species is a versatile intermediate that can react with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new functional groups exclusively at the C-2 position.

The choice of base and reaction conditions can be critical. While standard alkyllithiums like n-BuLi and s-BuLi are effective, stronger bases or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction by breaking down organolithium aggregates and enhancing basicity. baranlab.org

| Reagent/Conditions | Description | Expected Outcome for this compound |

|---|---|---|

| 2.2 eq. n-BuLi or s-BuLi, THF, -78 °C | Standard conditions for Directed ortho Metalation. The first equivalent deprotonates the carboxylic acid, the second deprotonates the ortho position (C-2). | Formation of the 2,3-dilithiated species. Quenching with an electrophile (E+) yields the 2-substituted product. |

| 2.2 eq. s-BuLi/TMEDA, THF, -78 °C | TMEDA is a chelating agent that breaks up BuLi aggregates, increasing its reactivity and often improving yields and reaction rates. | More efficient formation of the 2,3-dilithiated species, potentially allowing for metalation at higher temperatures or with less reactive substrates. |

| 2.2 eq. LDA, THF, -78 °C | Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. It will deprotonate the carboxylic acid and can effect ortho-lithiation. | Formation of the 2,3-dilithiated intermediate, similar to using alkyllithiums. |

Decarboxylation Pathways: Conditions, Mechanisms, and Synthetic Utility

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental transformation in organic synthesis. For aromatic carboxylic acids like this compound, this reaction typically requires forcing conditions or specific catalytic systems due to the strength of the sp² C-C bond. numberanalytics.com

Thermal Decarboxylation: Direct heating of aromatic carboxylic acids can induce decarboxylation, though very high temperatures (often >200 °C) are usually necessary. google.com The mechanism is thought to involve protonation of the ipso-carbon by another acid molecule, followed by the elimination of CO₂. nist.gov The presence of electron-donating groups on the ring can facilitate this process, although the synthetic utility can be limited by the harsh conditions.

Metal-Catalyzed Decarboxylation: Copper and its salts are classic catalysts for the decarboxylation of aromatic acids, often conducted in high-boiling solvents like quinoline. numberanalytics.com The mechanism is believed to involve the formation of a copper(I) carboxylate, which undergoes decarboxylation to form an aryl-copper intermediate. This intermediate is then protonated by a solvent molecule or other proton source to yield the decarboxylated arene. rsc.org Palladium and silver catalysts have also been employed in what are known as decarboxylative coupling reactions, where the aryl-metal intermediate is trapped by a coupling partner instead of a proton. wikipedia.orgscispace.comnih.gov

Photoredox-Mediated Decarboxylation: A milder and increasingly popular method involves visible-light photoredox catalysis. researchgate.net In this process, a photoexcited catalyst oxidizes the carboxylate to a carboxyl radical. This radical rapidly loses CO₂ to generate an aryl radical. rsc.org This aryl radical can then be trapped by a hydrogen atom donor to complete the net decarboxylation or be used in subsequent bond-forming reactions. This method offers the significant advantage of proceeding at room temperature and tolerating a wider range of functional groups. dntb.gov.ua

| Method | Typical Conditions | Mechanism | Synthetic Utility |

|---|---|---|---|

| Thermal Decarboxylation | High temperature (>200 °C), often in a high-boiling solvent. | Electrophilic displacement of the CO₂ group. nist.gov | Simple removal of the carboxylic acid group; limited by harsh conditions. |

| Copper-Catalyzed Decarboxylation | Cu(I) or Cu(II) salts (e.g., CuO, Cu₂O), quinoline, 180-250 °C. numberanalytics.com | Formation of an aryl-copper intermediate followed by protonolysis. rsc.org | Standard method for protodecarboxylation, particularly for electron-rich or sterically hindered acids. |

| Palladium-Catalyzed Decarboxylative Coupling | Pd catalyst, ligand, base, coupling partner (e.g., aryl halide). wikipedia.org | Formation of an aryl-palladium intermediate which undergoes cross-coupling. | Forms new C-C bonds, bypassing the need for organometallic reagents. |

| Photoredox Decarboxylation | Photocatalyst (e.g., Ir or Ru complex), visible light, H-atom donor. researchgate.net | Single-electron transfer (SET) to form a carboxyl radical, which loses CO₂. rsc.org | Mild conditions, high functional group tolerance for simple decarboxylation or radical coupling. |

Oxidation and Reduction Chemistry of the Thiophene Heterocycle and Carboxylic Acid Group

The oxidation and reduction chemistry of this compound can be selectively targeted to either the carboxylic acid function or the thiophene ring system.

Reduction of the Carboxylic Acid Group: The carboxylic acid is a relatively unreactive functional group towards reduction and requires powerful reducing agents. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carboxylic acid to the corresponding primary alcohol, (4-tert-butylthiophen-3-yl)methanol. masterorganicchemistry.comchemguide.co.uk The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. ucalgary.ca Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The mechanism involves initial deprotonation of the acid, followed by coordination of the aluminum hydride and subsequent hydride transfers. An aldehyde is formed as an intermediate, but it is immediately reduced by LiAlH₄ under the reaction conditions and cannot be isolated. chemguide.co.uk

Oxidation of the Thiophene Ring and Tert-butyl Group: The carboxylic acid group is at a high oxidation state and is generally inert to further oxidation. The thiophene ring and the tert-butyl group, however, can be oxidized under specific conditions. The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). However, these thiophene S-oxides are often unstable. Stronger oxidation, for instance with potassium permanganate, can lead to the cleavage and degradation of the sensitive thiophene ring. lookchem.comnitrkl.ac.in

The tert-butyl group is generally robust towards oxidation. However, under very harsh oxidative conditions, degradation could occur. The selective oxidation of the thiophene ring or the side chain without affecting the other parts of the molecule is synthetically challenging.

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous THF or Et₂O; 2) H₃O+ workup | (4-tert-butylthiophen-3-yl)methanol |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | No reaction with the carboxylic acid. |

| Oxidation | Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | Likely degradation/cleavage of the thiophene ring. |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to r.t. | Potential formation of unstable thiophene S-oxide. |

Radical Reactions and Their Application in Polymerization or Coupling

The generation of radical species from this compound opens up a wealth of synthetic possibilities, particularly in the realms of C-C bond formation and polymer science. The most common route to the key 4-tert-butylthien-3-yl radical intermediate is through decarboxylation.

Radical Generation via Decarboxylation: As discussed in section 4.4, photoredox catalysis provides a mild and efficient way to generate the thienyl radical from the parent carboxylic acid. rsc.org Another classic method for converting carboxylic acids into radicals is the Barton decarboxylation . wikipedia.orgsynarchive.com This two-step procedure involves first converting the carboxylic acid into a thiohydroxamate ester (a Barton ester). orgsyn.org This ester is then heated or irradiated in the presence of a radical initiator and a hydrogen atom donor (like tributyltin hydride or, more conveniently, chloroform) to produce the decarboxylated product via a radical chain mechanism. wikipedia.orgorganic-chemistry.org If a radical trapping agent is used instead of a hydrogen donor, new functional groups can be introduced. organic-chemistry.org

Applications in Coupling and Polymerization: Once generated, the 4-tert-butylthien-3-yl radical is a versatile intermediate.

Coupling Reactions: It can be intercepted by various coupling partners. For instance, in a radical version of the Heck reaction, it could add to an electron-deficient alkene. It can also be used in Minisci-type reactions to functionalize heteroaromatics or participate in cross-coupling reactions, often mediated by transition metals like palladium or nickel which can engage in radical pathways. sioc.ac.cn

Polymerization: Thiophene derivatives are fundamental building blocks for conducting polymers. nih.gov The 4-tert-butylthien-3-yl radical, or more commonly, the corresponding radical cation, can act as a monomer in polymerization reactions. Oxidative chemical polymerization , using an oxidant like iron(III) chloride (FeCl₃), is a common method to synthesize polythiophenes. nih.govresearchgate.net The mechanism involves the oxidation of the thiophene monomer to a radical cation, which then couples with another monomer unit. This process repeats to build the polymer chain. The substitution pattern of the monomer is crucial for the properties of the resulting polymer. Polymerization of a 3-substituted thiophene can lead to regioisomeric linkages (head-to-tail vs. head-to-head), which affects the material's electronic and optical properties. nih.gov

| Method for Radical Generation/Reaction | Description | Potential Application |

|---|---|---|

| Barton Decarboxylation | Conversion to a thiohydroxamate ester followed by radical chain decarboxylation. wikipedia.org | Generation of the 4-tert-butylthien-3-yl radical for subsequent trapping with H-donors or other functional groups. orgsyn.org |

| Photoredox Decarboxylation | Visible-light mediated single-electron oxidation of the carboxylate to generate a thienyl radical. researchgate.net | Mild generation of the radical for use in coupling reactions (e.g., with alkenes, arenes). nih.gov |

| Oxidative Polymerization | Using an oxidant like FeCl₃ to generate a radical cation from the thiophene monomer, initiating polymerization. nih.gov | Synthesis of poly(4-tert-butylthiophene-co-3-yl) derivatives, which are potentially conducting or semi-conducting materials. |

Rational Design and Synthesis of Derivatives for Enhanced Functionality

Design Principles for Esters and Amides as Potential Bioactive Scaffolds or Material Precursors

The conversion of 4-tert-butylthiophene-3-carboxylic acid into its ester and amide derivatives is a primary strategy for modulating its physicochemical and biological properties. The design of these derivatives is guided by principles aimed at optimizing interactions with biological targets or controlling assembly in materials.

For Bioactive Scaffolds:

The design often focuses on mimicking the spatial and electronic features of known pharmacophores. The tert-butyl group can serve as a lipophilic anchor, potentially fitting into hydrophobic pockets of enzymes or receptors. The thiophene (B33073) ring acts as a stable, bioisosteric replacement for a phenyl ring, while the carboxylic acid derivative (ester or amide) can engage in crucial hydrogen bonding interactions.

Key design principles include:

Modulation of Lipophilicity: Esterification with various alcohols (e.g., alkyl, aryl, or heteroaryl alcohols) systematically alters the molecule's lipophilicity, which is critical for membrane permeability and target engagement.

Introduction of Pharmacophoric Groups: Amide formation with diverse amines allows for the introduction of additional functional groups, such as basic nitrogen atoms or extended aromatic systems, to enhance target affinity and specificity. For instance, the synthesis of thiophene derivatives with spasmolytic activity has been achieved through Suzuki cross-coupling reactions on esterified bromothiophene-2-carboxylic acids, highlighting how modifications around the thiophene core can impart significant biological effects. nih.gov

Conformational Restriction: The bulky tert-butyl group adjacent to the carboxylate linkage can restrict the rotational freedom of the ester or amide bond, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

For Material Precursors:

When designing derivatives for materials, the focus shifts to properties like thermal stability, solubility for processing, and intermolecular interactions that govern self-assembly and electronic properties.

Key design principles include:

Solubility Enhancement: Long alkyl chains can be incorporated via esterification to improve the solubility of the resulting molecules in organic solvents, which is essential for solution-based processing of organic electronic materials.

Intermolecular Interactions: The choice of ester or amide substituent can introduce specific non-covalent interactions. For example, amide functionalities can induce strong hydrogen bonding networks, promoting ordered packing in the solid state, which is beneficial for charge transport in organic semiconductors.

Electronic Property Tuning: The electronic nature of the ester or amide group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the thiophene scaffold. Electron-withdrawing groups, such as those in certain esters, can lower these energy levels, affecting the material's conductive and photophysical properties. nih.gov

Synthesis of Thiophene-Based Polymers via Condensation or Coupling Reactions

This compound is a potential monomer for the synthesis of functional polymers through polycondensation reactions. The presence of the carboxylic acid group allows it to react with a suitable co-monomer, such as a diol or a diamine, to form polyesters or polyamides, respectively. The tert-butyl group is anticipated to enhance the solubility and processability of the resulting polymers.

A hypothetical polycondensation reaction could involve the conversion of this compound to its more reactive acid chloride derivative. This activated monomer could then be reacted with a diol, such as 1,6-hexanediol, in the presence of a base to yield a polyester.

The properties of such polymers are heavily influenced by the substituents on the thiophene ring. Research on other 3,4-disubstituted polythiophenes has shown that the nature of the side chains dictates physical properties like solubility and electrical conductivity. researchgate.net For instance, introducing ester groups at the 3-position of the thiophene ring can lead to a blue shift in the polymer's maximum absorption wavelength (λmax), indicating a wider bandgap due to the electron-withdrawing nature of the carbonyl group. nih.gov Conversely, electron-donating groups like alkoxy substituents can raise the HOMO level, resulting in a lower oxidation potential and increased stability of the conducting (doped) state. researchgate.net Therefore, a polymer derived from this compound would be expected to have properties influenced by both the electron-donating alkyl (tert-butyl) group and the electron-withdrawing character of the ester linkage in the backbone.

Direct arylation polycondensation (DAP) is another modern technique used for synthesizing thiophene-based copolymers, offering a more atom-economical route compared to traditional cross-coupling methods. mdpi.com

| Polymerization Method | Co-monomer | Expected Polymer Type | Potential Properties |

| Polycondensation | Diol (e.g., Ethylene Glycol) | Polyester | Soluble, processable, potentially thermally stable |

| Polycondensation | Diamine (e.g., Hexamethylenediamine) | Polyamide | Strong intermolecular hydrogen bonding, ordered structures |

| Oxidative Polymerization (of a derived monomer) | - | Polythiophene derivative | Electrically conductive upon doping, electrochromic |

Incorporation into Supramolecular Assemblies and Macrocyclic Structures

The structure of this compound is well-suited for directing the formation of ordered supramolecular assemblies and for incorporation into larger macrocyclic frameworks. This is driven by a combination of specific hydrogen bonding and sterically influenced packing.

Supramolecular Assemblies: The carboxylic acid group is a powerful functional group for directing self-assembly through the formation of robust and directional hydrogen bonds. Typically, carboxylic acids form dimeric pairs via O–H···O hydrogen bonds. This predictable interaction can lead to the formation of one-dimensional chains or more complex two-dimensional networks. The bulky tert-butyl group plays a crucial role by modulating the intermolecular packing of the thiophene rings. researchgate.netnih.gov It can prevent close π-π stacking in some orientations while potentially creating well-defined cavities and channels within the supramolecular lattice. Studies on other terthiophenes have demonstrated that weak hydrogen bonds can direct the formation of unexpected 2D layered organizations. nih.gov

Macrocyclic Structures: The carboxylic acid can be used as a reactive handle to covalently link multiple thiophene units together, either directly or through linker molecules, to form macrocycles. For example, esterification or amidation reactions with difunctional linkers (e.g., diols or diamines) could be employed in a high-dilution synthesis to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles would have their shape and cavity size influenced by the rigid thiophene units and the flexible linkers, with the tert-butyl groups pointing outwards, enhancing solubility.

Heterocyclic Annulation Reactions for Fused Polycyclic Systems

Annulation reactions provide a powerful method for constructing complex fused polycyclic systems from simpler precursors. This compound and its derivatives can serve as building blocks for creating extended π-conjugated systems, such as thieno[3,4-c]thiophenes or other fused heteroaromatics. researchgate.netacs.orgacs.org

A plausible strategy would involve the transformation of the substituents at the 3- and 4-positions into reactive groups that can participate in a ring-closing reaction. For example, the carboxylic acid at the 3-position could be converted into an ester or amide, while the tert-butyl group at the 4-position would first need to be replaced or functionalized, for instance, through electrophilic substitution followed by further transformations.

A more direct approach could involve a [3+2] annulation, where a derivative of this compound provides a three-atom fragment to react with a two-atom partner. chim.it For example, if the thiophene ring could be functionalized to act as a 1,3-dipole, it could react with a dipolarophile to construct a new five-membered ring fused to the thiophene core. The specific nature of the annulation reaction would depend on the functional groups installed on the thiophene ring. Iodine-catalyzed three-component annulations have also been shown to be effective for accessing trisubstituted thiophenes, demonstrating a modern approach to building complex thiophene systems. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) at the Thiophene Ring

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and the functionalization of aromatic heterocycles. To apply these reactions to this compound, a halogen atom must typically be installed at one of the vacant positions on the thiophene ring (position 2 or 5). This can be achieved through standard halogenation reactions (e.g., using N-bromosuccinimide for bromination). The resulting halo-thiophene can then be used as a substrate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halogenated thiophene derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. mdpi.com This is a highly versatile method for forming biaryl structures. For example, 5-bromo-4-tert-butylthiophene-3-carboxylic acid could be coupled with phenylboronic acid to synthesize 5-phenyl-4-tert-butylthiophene-3-carboxylic acid. Such reactions have been successfully applied to other brominated thiophene carboxylic acid systems to produce bioactive molecules. nih.gov

Sonogashira Coupling: This reaction couples the halogenated thiophene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for introducing alkynyl moieties, which are useful for extending π-conjugation or as handles for further transformations like click chemistry. The reaction can often be performed under mild, copper-free conditions. organic-chemistry.orgnih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the halogenated thiophene with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org This allows for the introduction of vinyl groups onto the thiophene ring. For instance, reacting 5-bromo-4-tert-butylthiophene-3-carboxylic acid with styrene (B11656) would yield a styryl-substituted thiophene derivative, a structure commonly found in organic electronic materials. nih.gov

| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | C-C Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Thiophene-Aryl / Thiophene-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | Thiophene-Alkynyl |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ + Phosphine (B1218219) Ligand + Base | Thiophene-Vinyl |

Stereoselective Synthesis of Chiral this compound Derivatives

Introducing chirality into the this compound scaffold can lead to derivatives with specific biological activities or applications as chiral ligands in asymmetric catalysis. Since the parent molecule is achiral, stereoselectivity must be induced through reactions on its derivatives.

One established strategy involves the use of chiral auxiliaries . sigmaaldrich.com

Attachment of Auxiliary: The carboxylic acid group is reacted with a chiral auxiliary, for instance, an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide.

Stereoselective Reaction: The chiral auxiliary then directs the stereochemistry of a subsequent reaction. This requires introducing another functional group onto the thiophene ring that can be modified. For example, a hydroxymethyl group could be introduced at the 5-position. Oxidation to an aldehyde, followed by a stereoselective addition of a Grignard or organolithium reagent, would be directed by the chiral auxiliary, leading to a chiral secondary alcohol with high diastereoselectivity.

Removal of Auxiliary: The chiral auxiliary is then cleaved under mild conditions to reveal the chiral derivative of this compound and allow for the recovery of the auxiliary.

Another approach could be the development of chiral ligands based on the thiophene scaffold itself for use in asymmetric catalysis. iaea.org Furthermore, chiral polymers have been synthesized using thiophene monomers functionalized at the 3-position with a pendant group containing a stereogenic center, demonstrating another route to chiral thiophene-based materials. rsc.org While direct methods for the stereoselective synthesis of chiral this compound derivatives are not prominently reported, these established principles of asymmetric synthesis provide clear pathways for their rational design and creation.

Comprehensive Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Ground State Geometries, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be employed to determine the ground state geometry of 4-tert-butylthiophene-3-carboxylic acid, predicting bond lengths, bond angles, and dihedral angles. Such calculations are crucial for understanding the molecule's three-dimensional shape and conformational preferences.